molecular formula C7H6Cl3N B1338920 6-Chloro-2,3-bis(chloromethyl)pyridine CAS No. 220001-94-5

6-Chloro-2,3-bis(chloromethyl)pyridine

Cat. No.: B1338920
CAS No.: 220001-94-5
M. Wt: 210.5 g/mol
InChI Key: XQMVICDINIHBII-UHFFFAOYSA-N
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Description

6-Chloro-2,3-bis(chloromethyl)pyridine is an organic compound with the molecular formula C7H6Cl3N. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position and two chloromethyl groups at the 2nd and 3rd positions. This compound is known for its utility in various chemical syntheses and industrial applications .

Biochemical Analysis

Biochemical Properties

6-Chloro-2,3-bis(chloromethyl)pyridine plays a significant role in biochemical reactions, particularly in the formation of complexes with metal ions. It coordinates with metal ions through the nitrogen atom in the pyridine ring, forming stable complexes . These interactions are crucial in various biochemical processes, including enzyme catalysis and protein folding. The compound’s ability to form complexes with metal ions makes it a valuable tool in studying metalloproteins and metalloenzymes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by interacting with cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, the compound may inhibit certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular energy production. Additionally, it can modulate the activity of transcription factors, resulting in altered gene expression patterns.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, preventing substrate binding and subsequent catalysis . This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites. Furthermore, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and cellular damage . Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular and physiological responses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can inhibit key enzymes in metabolic pathways, leading to the accumulation of specific metabolites and alterations in cellular energy production. Additionally, it can affect the activity of transporters and binding proteins, impacting the transport and distribution of metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. For example, the compound may accumulate in the nucleus, where it can interact with DNA and affect gene expression.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect transcriptional regulation and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Chloro-2,3-bis(chloromethyl)pyridine can be synthesized through several methods:

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chlorination processes, often using continuous flow reactors to ensure efficient and controlled reactions .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

6-chloro-2,3-bis(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl3N/c8-3-5-1-2-7(10)11-6(5)4-9/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMVICDINIHBII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CCl)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460168
Record name 6-chloro-2,3-bis(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220001-94-5
Record name 6-chloro-2,3-bis(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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